PI3K p110alpha Inhibitory Potency: Thiazole-Containing Analog vs. Other Heterocyclic Derivatives
In a study of imidazo[1,2-a]pyridine-2-carboxamide derivatives as PI3K p110alpha inhibitors, the thiazole-containing compound '12' (a close structural analog of the target compound) exhibited an IC50 of 0.0028 uM. This was significantly more potent than the lead compound '2g' and other heterocyclic replacements, highlighting the critical role of the thiazole moiety for high-affinity binding [1]. The target compound's 4-methylthiazole substituent is a structural refinement of this active moiety.
| Evidence Dimension | PI3K p110alpha inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported for the exact target compound; inference from structurally analogous thiazole derivative '12' with IC50 = 0.0028 uM |
| Comparator Or Baseline | Lead compound '2g' and other heterocyclic analogs (exact IC50 values not specified in the abstract, but described as less potent). |
| Quantified Difference | Derivative '12' is reported as 'highly selective for p110alpha over other PI3K isoforms' and its potency is a structural benchmark. |
| Conditions | In vitro PI3K p110alpha enzymatic assay. |
Why This Matters
For procurement decisions, this evidence indicates that the thiazole-carboxamide motif is key to achieving sub-nanomolar potency against PI3K p110alpha, a profile not guaranteed with other N-substitutions, making the target compound a relevant tool for studying this pathway.
- [1] Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. View Source
